1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-(trifluoromethyl)benzaldehyde with 1-methylpyrrolidine-3-carboxylic acid under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)phenylpyrrolidine-3-carboxylic acid: Lacks the methyl group on the pyrrolidine ring, affecting its reactivity and interactions.
Trifluoromethyl-substituted benzaldehydes: Serve as precursors in the synthesis of various trifluoromethylated compounds.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14F3NO2 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
1-methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14F3NO2/c1-17-6-10(11(7-17)12(18)19)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3,(H,18,19) |
InChI Key |
KGFALSILOFQWFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.